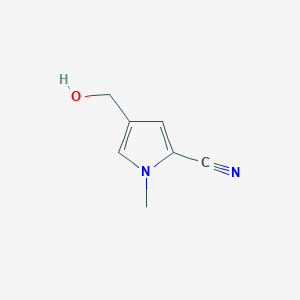
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group, an oxadiazole ring, and an o-tolyloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, and the o-tolyloxy moiety can be added via etherification reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxadiazole derivatives, pyrrolidinyl compounds, and o-tolyloxy derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is compared with other similar compounds, such as:
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
1-(3-(1,3,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
These compounds share similar structural features but differ in the position of the substituents on the aromatic ring, leading to variations in their chemical and biological properties
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-4-2-3-5-13(11)20-9-14(19)18-7-6-12(8-18)15-16-10-21-17-15/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQJAQICJJBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide](/img/structure/B2821869.png)


![4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride](/img/structure/B2821875.png)

![2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2821877.png)
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)


![3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2821884.png)
![N-(3-chlorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821885.png)
![1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2821886.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2821888.png)
